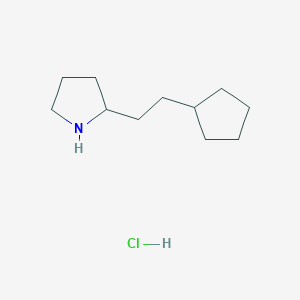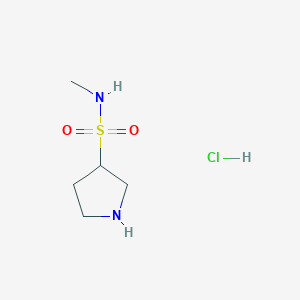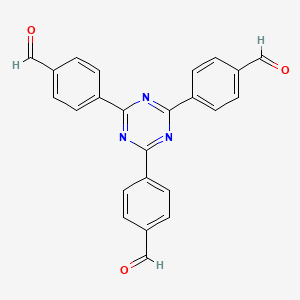
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dual Responsive Hydrogels and Nanocomposites
- Application: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is used as a cross-linking agent in the synthesis of pH-thermo dual responsive chitosan hydrogels and their nanocomposites, showing potential for controlled drug release behavior (Karimi, Tarighatjoo, & Nikravesh, 2017).
MOF/COF Heterojunction for Photocatalytic Activity
- Application: This compound is involved in creating a metal-organic framework/covalent organic framework (MOF/COF) hybrid material, enhancing photocatalytic performance for organic pollutant decomposition (He, Rong, Niu, & Cai, 2019).
Stabilization of Metal Nanoparticles for Catalysis
- Application: Used in the synthesis of nitrogen-rich porous organic polyamines for the stabilization of highly dispersed metal nanoparticles, improving catalytic activity for various organic reactions (Yang, Hou, Zhuang, Liu, & Kong, 2019).
Synthesis of Microporous Covalent Triazine Polymers
- Application: It is utilized in the synthesis of microporous nitrogen-containing covalent triazine polymers, showing efficiency as a heterogeneous catalyst for C−Se coupling reactions (Sadhasivam, Balasaravanan, Chithiraikumar, & Siva, 2018).
ZnII-MOF Synthesis for Luminescence Properties
- Application: Key in preparing ZnII-MOFs under solvothermal conditions, demonstrating potential as a fluorescent sensor for metal ions (Wang, Bi, Liu, Shi, Wang, Mao, & Wu, 2020).
Supramolecular Copolymerization Studies
- Application: Plays a role in the study of temperature-dependent supramolecular copolymerization, important for understanding the interactions between monomers and copolymers (Su, Jansen, Schnitzer, Weyandt, Rösch, Liu, Vantomme, & Meijer, 2021).
Porous Organic Polymers for CO2 Storage
- Application: Incorporated in the design of triazine-functionalized porous organic polymers, showing high CO2 storage capacity and applications in environmental cleanup (Modak, Pramanik, Inagaki, & Bhaumik, 2014).
Electrochromic Materials
- Application: Essential in synthesizing tripod-shaped electrochromic materials with potential applications in electrochromic devices and environmental protection (Zhang, Zhu, Huang, Gong, Tang, & Fu, 2019).
Hyperbranched Polyimide Synthesis
- Application: Utilized in creating hyperbranched polyimide with high chemical stability and potential for high-performance materials (Othman, Ahmad, Osman, Mohaiyiddin, & Akil, 2017).
Metal–Organic Frameworks for Catalysis
- Application: Involved in the synthesis of highly stable MOFs with cubane-like clusters, exhibiting excellent catalytic properties for oxidation of aryl alkenes (Liu, Shen, Shen, He, Liu, & Liu, 2021).
Propriétés
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde | |
CAS RN |
443922-06-3 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)

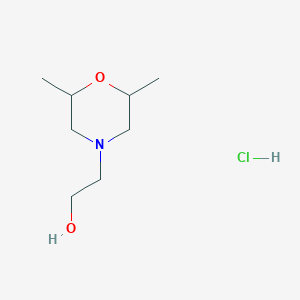

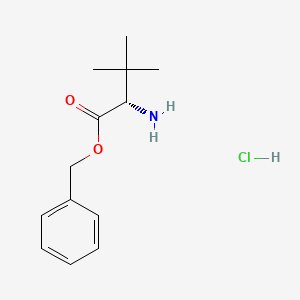
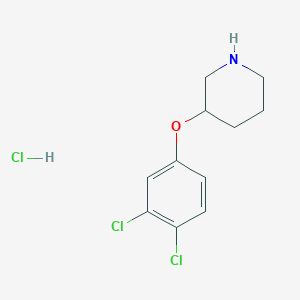
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
